N-2-naphthyl-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
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Overview
Description
The compound “N-2-naphthyl-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide” is a complex organic molecule that contains several functional groups, including a naphthyl group, a pyrimidinyl group, and a piperazine group. These groups are common in many pharmaceuticals and could potentially confer various biological activities to the compound .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely have a large, flat naphthyl group attached to a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This would be further connected to a pyrimidinyl group, which is a six-membered ring containing two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a naphthyl group could make it relatively non-polar and hydrophobic, while the piperazine and pyrimidinyl groups could potentially form hydrogen bonds, affecting its solubility .Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific functional groups present. Many drugs work by interacting with specific proteins or enzymes in the body, and the naphthyl, pyrimidinyl, and piperazine groups in this compound could potentially allow it to bind to such targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-naphthalen-2-yl-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c31-24(27-21-9-8-19-6-2-3-7-20(19)16-21)30-14-12-29(13-15-30)23-17-22(25-18-26-23)28-10-4-1-5-11-28/h2-3,6-9,16-18H,1,4-5,10-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQUWIHVLQGBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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